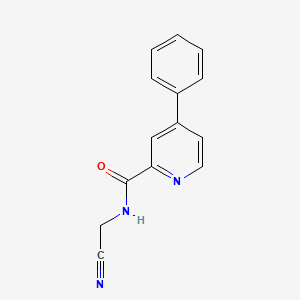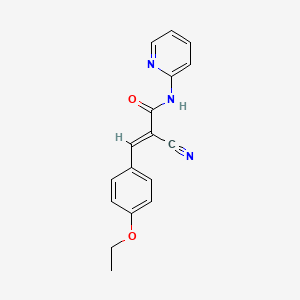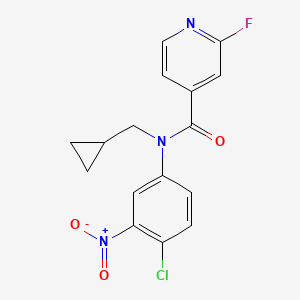
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer, particularly in combination with other immunotherapies.
Mecanismo De Acción
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide works by blocking the adenosine A2A receptor, which is expressed on immune cells. Adenosine is a molecule that is produced by tumors and can suppress the immune response. By blocking the A2A receptor, N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide prevents adenosine from binding to immune cells and inhibiting their activity. This leads to enhanced immune cell activity and improved anti-tumor responses.
Biochemical and physiological effects:
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide has been shown to have several biochemical and physiological effects. It enhances the activity of T cells and natural killer cells, leading to improved anti-tumor responses. It also reduces the production of immunosuppressive cytokines, such as IL-10 and TGF-beta. In addition, N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide has been shown to reduce the number of regulatory T cells, which are immune cells that can suppress the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide has several advantages for use in lab experiments. It has been shown to have a favorable safety profile and can be easily administered to animals. It also has a long half-life, which allows for sustained inhibition of the A2A receptor. However, there are some limitations to using N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide in lab experiments. It can be difficult to administer in vitro and can have off-target effects on other adenosine receptors.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide. One area of interest is in combination with other immunotherapies, such as checkpoint inhibitors. N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide has been shown to synergize with these therapies, and further research is needed to optimize their use in combination. Another area of interest is in identifying biomarkers that can predict response to N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide. This would allow for more personalized treatment approaches. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide, particularly in humans. This will be important for optimizing dosing and treatment regimens.
Métodos De Síntesis
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 4-chloro-3-nitroaniline with cyclopropylmethylamine to form N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)amine. This intermediate is then reacted with 2-fluoropyridine-4-carboxylic acid to form N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide. The synthesis of N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the activity of T cells and natural killer cells, which are important components of the immune system. N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide has also been shown to synergize with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3/c17-13-4-3-12(8-14(13)21(23)24)20(9-10-1-2-10)16(22)11-5-6-19-15(18)7-11/h3-8,10H,1-2,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLZKBXRSPLALU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC(=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2355126.png)
![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2355127.png)
![5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide](/img/structure/B2355128.png)
![2-((3-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2355129.png)
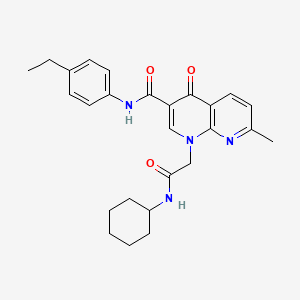
![4-[(2-Hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B2355132.png)
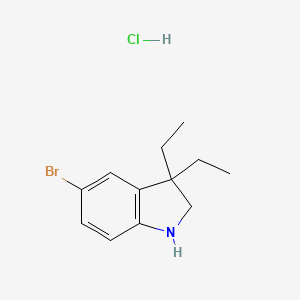
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2355136.png)
![(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355137.png)
![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2355141.png)


